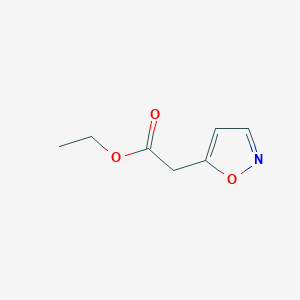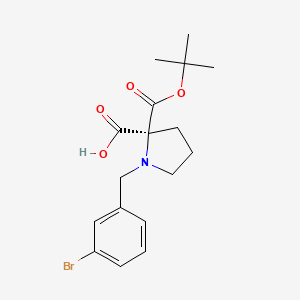![molecular formula C8H7N3O3 B12876260 2-(Aminomethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12876260.png)
2-(Aminomethyl)-7-nitrobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-7-nitrobenzo[d]oxazole is a heterocyclic organic compound belonging to the class of oxazoles It features a five-membered ring structure containing one oxygen and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-7-nitrobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with an amine in the presence of a catalyst. The reaction conditions often require moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-7-nitrobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
2-(Aminomethyl)-7-nitrobenzo[d]oxazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-7-nitrobenzo[d]oxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to the inhibition of bacterial growth. The compound’s ability to form stable complexes with metal ions also contributes to its antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminooxazole: A similar compound with a primary amine group, known for its antimicrobial properties.
2-Aminothiazole: Another heterocyclic compound with similar structural features and biological activities.
Uniqueness
2-(Aminomethyl)-7-nitrobenzo[d]oxazole stands out due to its unique combination of a nitro group and an aminomethyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H7N3O3 |
|---|---|
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
(7-nitro-1,3-benzoxazol-2-yl)methanamine |
InChI |
InChI=1S/C8H7N3O3/c9-4-7-10-5-2-1-3-6(11(12)13)8(5)14-7/h1-3H,4,9H2 |
Clé InChI |
RTDFAOBNQDGHSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


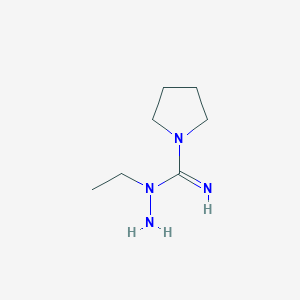
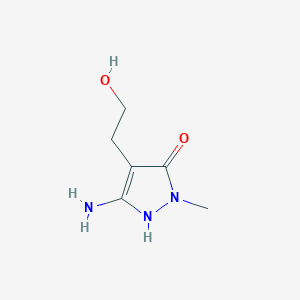
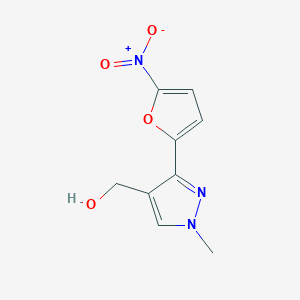
![2-Bromo-6-nitrobenzo[d]oxazole](/img/structure/B12876196.png)
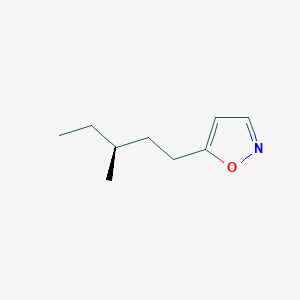

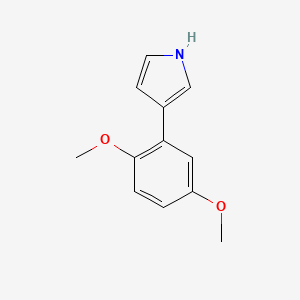
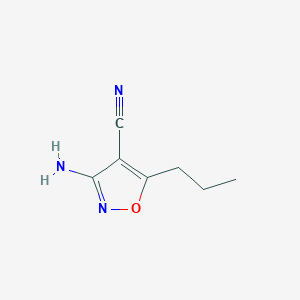

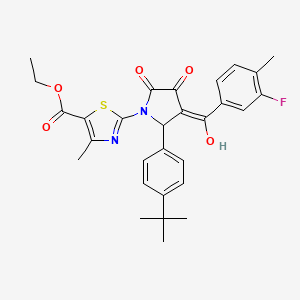
![[1,1'-Biphenyl]-3-yldicyclohexylphosphine](/img/structure/B12876239.png)
